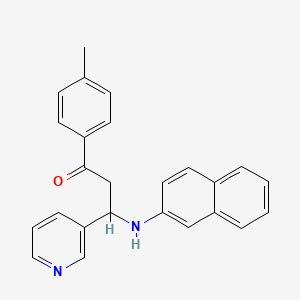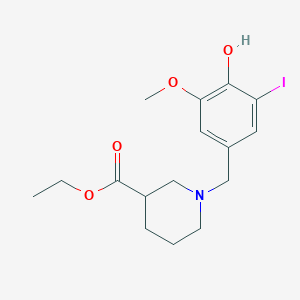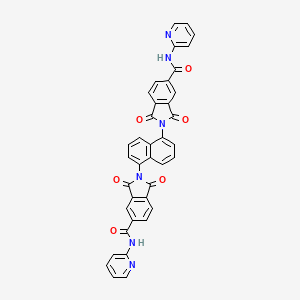
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MNPA is a synthetic compound that belongs to the class of arylalkylamines and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, a decrease in anxiety-like behavior, and an improvement in cognitive function. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to exhibit neuroprotective properties, which may be attributed to its ability to inhibit MAO-B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, including its high potency and selectivity for MAO-B inhibition, which makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is also needed to elucidate the underlying mechanisms of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone's effects on the brain and to develop new compounds that exhibit similar or improved pharmacological properties.
In conclusion, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which has been associated with various physiological and behavioral effects. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, which may lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxaldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been extensively studied for its potential pharmacological properties, including its ability to act as an inhibitor of monoamine oxidase (MAO), a class of enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which is primarily responsible for the metabolism of dopamine in the brain.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-8-10-20(11-9-18)25(28)16-24(22-7-4-14-26-17-22)27-23-13-12-19-5-2-3-6-21(19)15-23/h2-15,17,24,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWCVSCASLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)

![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)


![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)